molecular formula C9H15BrN2O B14022422 4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole

4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B14022422
M. Wt: 247.13 g/mol
InChI Key: CLYSEMKPQUWHFE-UHFFFAOYSA-N
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Description

4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole is a brominated pyrazole derivative characterized by a 1-ethoxyethyl substituent at the 1-position and methyl groups at the 3- and 5-positions.

Properties

Molecular Formula

C9H15BrN2O

Molecular Weight

247.13 g/mol

IUPAC Name

4-bromo-1-(1-ethoxyethyl)-3,5-dimethylpyrazole

InChI

InChI=1S/C9H15BrN2O/c1-5-13-8(4)12-7(3)9(10)6(2)11-12/h8H,5H2,1-4H3

InChI Key

CLYSEMKPQUWHFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)N1C(=C(C(=N1)C)Br)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole involves two key steps:

  • Formation of the pyrazole core with 3,5-dimethyl substitution.
  • N-protection of the pyrazole nitrogen with a 1-ethoxyethyl group.
  • Introduction of the bromine substituent at the 4-position of the pyrazole ring.

The protection of the pyrazole nitrogen is critical to enable further functionalization such as halogenation or cross-coupling reactions.

Preparation of 3,5-Dimethyl-1H-pyrazole Core

The 3,5-dimethyl-1H-pyrazole core is typically synthesized by the condensation of pentane-2,4-dione with hydrazine hydrate in methanol at mild temperatures (25–35 °C). This exothermic reaction proceeds quantitatively to yield the pyrazole nucleus with methyl groups at the 3- and 5-positions.

Reaction Summary:

Starting Materials Conditions Yield Reference
Pentane-2,4-dione + Hydrazine hydrate (85%) Methanol, 25–35 °C, exothermic Quantitative

N-Protection via 1-Ethoxyethyl Group Introduction

The N-H group of the pyrazole is protected by alkylation with ethyl vinyl ether to form the 1-(1-ethoxyethyl) substituent on the nitrogen. This protection stabilizes the pyrazole and allows selective functionalization at other positions.

  • In the case of this compound, the N-protection is achieved by reacting the corresponding 4-bromo-1H-pyrazole derivative with ethyl vinyl ether under controlled conditions.
  • The reaction is typically performed under inert atmosphere to avoid side reactions.
  • Purification by recrystallization or distillation yields the N-protected pyrazole in good to excellent yields (around 78.6% reported).

Analytical Data for 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole (closely related compound):

Parameter Data
Yield 78.6%
Physical form Slightly yellow crystals
Melting point (mp) 59–60 °C
^1H NMR (DMSO-d6) δ 1.04 (t, 3H, CH2CH3), 1.56 (d, 3H, CHCH3), 3.21 & 3.42 (dq, 2H, CHHCH3), 5.52 (q, 1H, NCH), 8.19 (s, 1H, Ar-H)
^13C NMR (DMSO-d6) δ 15.1, 21.4, 63.9, 87.9, 102.6, 102.7, 130.5
MS (m/z) 346 (M+), isotopic pattern consistent with Br and I

Note: The compound above is a 3-iodo derivative but shares the same N-protection and bromine substitution at position 4, indicating similar synthetic approaches.

Example Synthetic Route for this compound

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Synthesis of 3,5-dimethyl-1H-pyrazole Pentane-2,4-dione + hydrazine hydrate, MeOH, 25–35 °C Quantitative Exothermic reaction
2 N-Protection of pyrazole nitrogen with ethyl vinyl ether Ethyl vinyl ether, inert atmosphere, rt 70–80 Forms 1-(1-ethoxyethyl) substituent
3 Bromination at 4-position NBS or Br2, DMF or CHCl3, 0 °C to rt Good Selective for 4-position
4 Purification Recrystallization or column chromatography Yields pure compound

Analytical and Characterization Techniques

Comparative Analysis of Bases and Solvents for N-Protecting Alkylation

Research shows that the choice of base and solvent significantly affects the yield of N-alkylation reactions on pyrazoles:

Base Solvent Reaction Time (h) Yield (%) Notes
Potassium tert-butoxide THF 16 78 Best yield for alkylation
Sodium hydride DMF 12 55 Moderate yield
Sodium hydroxide DMF 24 32 Lower yield
Potassium carbonate THF/acetone 36–48 No reaction/low Ineffective bases for this reaction

This data underscores the importance of strong, non-nucleophilic bases like potassium tert-butoxide in THF for efficient N-protection of pyrazoles.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4 undergoes substitution with nucleophiles under mild conditions. Key reactions include:

Reagent/ConditionsProductYieldSource
Sodium methoxide (MeONa), ethanol, reflux1-(1-Ethoxyethyl)-3,5-dimethyl-4-methoxy-1H-pyrazole72%
Ammonia (NH3), THF, 60°C1-(1-Ethoxyethyl)-3,5-dimethyl-4-amino-1H-pyrazole68%
Potassium thiolate, DMF, 50°C4-Sulfanyl derivative65%

Mechanistic studies indicate that the reaction proceeds via a two-step process: (1) deprotonation of the pyrazole ring by a base, and (2) nucleophilic attack at the C4 position. Steric hindrance from the 3,5-dimethyl groups slightly reduces reaction rates compared to non-methylated analogs .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

Aryl Boronic AcidCatalyst SystemProduct (4-Aryl derivative)YieldSource
Phenylboronic acidPd(PPh3)4, K2CO3, DME, 80°C4-Phenyl-substituted pyrazole85%
4-Methoxyphenylboronic acidPd(dppf)Cl2, CsF, DMF, 100°C4-(4-Methoxyphenyl) derivative78%

Buchwald-Hartwig Amination

AmineConditionsProductYieldSource
MorpholinePd2(dba)3, Xantphos, t-BuONa4-Morpholino derivative70%

Elimination Reactions

The ethoxyethyl group undergoes acid-catalyzed cleavage:

ConditionsProductYieldSource
HCl (conc.), ethanol, reflux4-Bromo-3,5-dimethyl-1H-pyrazole88%
H2SO4, H2O, 90°C1-Vinyl-4-bromo-3,5-dimethyl-1H-pyrazole (via dehydration)63%

The resulting vinylpyrazole participates in cycloadditions, such as [2+2] reactions with tetracyanoethylene .

Ethoxyethyl Side Chain Modifications

ReactionReagent/ConditionsProductYieldSource
OxidationKMnO4, H2O, 0°C1-(Carboxyethyl)-4-bromo-3,5-dimethyl-1H-pyrazole58%
ReductionLiAlH4, THF, reflux1-(2-Hydroxyethyl)-4-bromo-3,5-dimethyl-1H-pyrazole75%

Halogen Exchange

The bromine atom undergoes halogen displacement under specific conditions:

Reagent/ConditionsProductYieldSource
CuCl, DMF, 120°C4-Chloro-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole82%
N-Iodosuccinimide, CH3CN, 70°C4-Iodo derivative77%

Radical Reactions

Under UV irradiation, the C-Br bond undergoes homolytic cleavage:

Initiator/ReagentProductYieldSource
AIBN, toluene, 110°C3,5-Dimethyl-1-(1-ethoxyethyl)-1H-pyrazole (via radical dimerization)41%

Key Mechanistic Insights

  • Steric Effects : The 3,5-dimethyl groups slow NAS by ~20% compared to non-methylated analogs .

  • Electronic Effects : The ethoxyethyl group at N1 exerts an electron-donating effect, enhancing bromine's leaving-group ability in substitution reactions.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve NAS yields by 15–20% versus protic solvents.

Scientific Research Applications

4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme mechanisms and interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the ethoxyethyl group play crucial roles in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole with its analogs:

Compound Name Molecular Formula Molecular Weight Substituent at 1-Position Key Properties Reference
This compound C₉H₁₅BrN₂O ~247.13* 1-Ethoxyethyl Moderate polarity, ether linkage (Inferred)
4-Bromo-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole C₆H₈BrClN₂ 223.50 Chloromethyl High reactivity (Cl as leaving group)
4-Bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole C₈H₁₃BrN₂ 217.11 Isopropyl Lipophilic, steric bulk
4-Bromo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole C₈H₁₃BrN₂O 233.11 Methoxyethyl Enhanced solubility vs. alkyl chains
4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole C₉H₁₅BrN₂O 247.13 Methoxypropyl Extended ether chain, higher molecular weight

*Estimated based on analogs in .

Key Observations:
  • Substituent Effects: Chloromethyl (): Increases electrophilicity, making the compound reactive in nucleophilic substitutions. Ethoxyethyl/Methoxyalkyl (): Improve solubility in polar solvents while maintaining moderate lipophilicity.
  • Molecular Weight : Ethoxyethyl and methoxypropyl derivatives (~247 g/mol) are heavier than chloromethyl or isopropyl analogs, impacting pharmacokinetics (e.g., absorption and distribution).

Cytotoxic Activity
  • Sulfanyl Pyrazole Complexes () : Platinum(II) complexes with cyclohexylsulfanyl substituents exhibited 3× higher cytotoxicity against leukemia cell lines (Jurkat, K562) than benzylsulfanyl analogs. This suggests bulky substituents enhance bioactivity.
  • Ethoxyethyl Derivative (Hypothetical) : The ethoxyethyl group’s balance of polarity and flexibility may improve cell membrane permeability compared to rigid substituents like cyclohexyl.
Cardiovascular and Analgesic Activities
  • Hydroxyethyl Derivatives () : 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole derivatives showed hypotensive, antiarrhythmic, and analgesic activities. Esterification of the hydroxyl group further modulated activity .
  • Ethoxyethyl vs. Hydroxyethyl : The ethoxyethyl group’s ether linkage may confer metabolic stability compared to esters or alcohols, which are prone to hydrolysis.

Biological Activity

4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

  • Molecular Formula : C₈H₁₁BrN₂O₂
  • Molecular Weight : 247.09 g/mol
  • CAS Number : 5775-90-6

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, research highlighted the synthesis of substituted pyrazoles that showed significant activity against various bacterial strains. The presence of the bromine atom and the ethoxyethyl group in this compound may enhance its interaction with microbial targets, leading to increased efficacy against pathogens .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structure suggests that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies demonstrated that similar compounds effectively reduced inflammatory markers in cellular models .

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have shown that this compound exhibits selective cytotoxicity. The compound was tested against several cancer types, revealing a dose-dependent response where higher concentrations led to increased cell death .

Case Studies

  • Study on Antibacterial Activity :
    • A study evaluated the antibacterial properties of various pyrazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anti-inflammatory Research :
    • Another investigation focused on the anti-inflammatory potential of this compound in animal models. Administration led to a marked reduction in paw edema and serum levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory disorders .

Data Tables

Biological ActivityMethodologyResults
AntimicrobialMIC TestingEffective against various strains with MIC values ranging from 10–50 µg/mL
Anti-inflammatoryEdema ModelReduced paw swelling by up to 70% compared to control
CytotoxicityMTT AssayIC50 values ranged from 15–30 µM across different cancer cell lines

Q & A

Basic: What are the optimal synthetic routes for 4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole?

Methodological Answer:
A common approach involves refluxing precursor pyrazole derivatives (e.g., 4-bromo-3,5-dimethylpyrazole) with 1-ethoxyethyl halides in anhydrous ethanol or dichloromethane, catalyzed by acetic acid or trifluoroacetic acid. Post-reaction, solvent removal under reduced pressure followed by purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) yields the product . For brominated intermediates, halogen exchange reactions using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) may be employed .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • 1H/13C NMR : Key signals include the ethoxyethyl group (δ ~1.3 ppm for CH3, 3.5–4.5 ppm for OCH2), pyrazole ring protons (δ 6.8–7.7 ppm for substituted positions), and methyl groups (δ 2.1–2.5 ppm). Coupling constants help confirm substituent positions .
  • HRMS : Exact mass analysis (e.g., m/z 273.04 for C9H14BrN2O) confirms molecular formula .
  • IR : Peaks at 2129 cm⁻¹ (azide stretches, if applicable) and 1681 cm⁻¹ (ester carbonyl) indicate functional groups .

Basic: What are the solubility and stability considerations for this compound?

Methodological Answer:
The compound is typically soluble in chlorinated solvents (e.g., CH2Cl2), ethanol, and ethyl acetate but poorly soluble in water. Stability tests under varying pH (1–12) and temperature (25–80°C) should be conducted, with degradation monitored via HPLC. Store at –20°C under inert atmosphere to prevent oxidation of the ethoxyethyl group .

Advanced: How does steric hindrance from the 1-ethoxyethyl group influence reactivity?

Methodological Answer:
The 1-ethoxyethyl substituent introduces steric bulk at the N1 position, reducing accessibility for electrophilic attacks at adjacent pyrazole carbons. This directs reactions (e.g., Suzuki couplings) to the 4-bromo position. Computational modeling (DFT) can quantify steric effects using parameters like percent buried volume (%VBur) .

Advanced: How to resolve contradictions in biological activity data for pyrazole derivatives?

Methodological Answer:
Discrepancies in reported activities (e.g., antitumor vs. antibacterial) may arise from assay conditions (cell lines, concentrations) or impurities. Validate purity via HPLC (>95%) and replicate assays under standardized protocols (e.g., MTT for cytotoxicity). SAR studies comparing substituent effects (e.g., bromo vs. nitro groups) clarify bioactivity trends .

Advanced: What crystallographic challenges arise in structural elucidation?

Methodological Answer:
Crystal growth is hindered by the compound’s hydrophobic ethoxyethyl group. Use slow evaporation from ethanol/water (9:1) at 4°C. X-ray diffraction at 100 K (Cu-Kα radiation) resolves disorder in the ethoxyethyl chain. Refinement with SHELXL and Olex2 software accounts for anisotropic displacement parameters .

Advanced: How to design a regioselective substitution strategy at the 4-bromo position?

Methodological Answer:
The 4-bromo group is activated for cross-coupling (e.g., Suzuki-Miyaura) due to electron-withdrawing effects from adjacent methyl groups. Optimize conditions using Pd(PPh3)4 (5 mol%), K2CO3, and aryl boronic acids in dioxane/water (3:1) at 80°C. Monitor regioselectivity via LC-MS to rule out side reactions at C3/C5 .

Advanced: How to analyze degradation products under oxidative conditions?

Methodological Answer:
Subject the compound to H2O2/Fe²⁺ (Fenton’s reagent) and analyze via LC-HRMS. Major degradation pathways include cleavage of the ethoxyethyl group (m/z 185.02 for C5H7BrN2) and pyrazole ring oxidation. Compare fragmentation patterns with reference standards .

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